molecular formula C14H11F3N2O3 B7663008 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide

4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide

Cat. No.: B7663008
M. Wt: 312.24 g/mol
InChI Key: VOVQAJWEMWMCEZ-UHFFFAOYSA-N
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Description

4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide, also known as DFH-4-OC, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound belongs to the class of pyridine carboxamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide involves the inhibition of the activity of certain enzymes, such as tyrosine kinases, which play important roles in cellular processes such as cell growth, differentiation, and migration. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a decrease in the proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been shown to have a low toxicity profile and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity and yield. It has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of this compound is that it may not be effective against all types of cancer cells or in all animal models. Further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for research on 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide. One area of interest is the development of new drugs based on the structure of this compound that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound in more detail, including the identification of its target enzymes and the signaling pathways involved. Additionally, further studies are needed to determine the efficacy of this compound in different animal models and against different types of cancer cells. Overall, this compound is a promising compound for scientific research and has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide involves the reaction of 2-fluoro-4-hydroxyaniline with 2,2-difluoroethanol in the presence of a base to form 2-(2,2-difluoroethoxy)phenol. This intermediate is then reacted with 2-chloronicotinic acid in the presence of a coupling agent to form this compound. The synthesis process is relatively simple and can be carried out in a few steps with high yield and purity.

Scientific Research Applications

4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide has been found to have potential applications in scientific research. It has been studied extensively for its ability to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in various cellular processes. This compound has also been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c15-10-5-8(20)1-2-11(10)19-14(21)12-6-9(3-4-18-12)22-7-13(16)17/h1-6,13,20H,7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVQAJWEMWMCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)NC(=O)C2=NC=CC(=C2)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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